5-Diethoxyphosphoryl-1,3-benzodioxole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-diethoxyphosphoryl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-3-15-17(12,16-4-2)9-5-6-10-11(7-9)14-8-13-10/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPWADXNIJKXIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC2=C(C=C1)OCO2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 5 Diethoxyphosphoryl 1,3 Benzodioxole
Reactivity Profiles of the Diethoxyphosphoryl Group
The diethoxyphosphoryl group, an organophosphonate ester, is a versatile functional group primarily known for its ability to form carbon-phosphorus bonds and participate in a variety of carbon-carbon bond-forming reactions. Its reactivity is centered on the phosphorus atom and the adjacent carbon of the benzodioxole ring.
A key feature of the diethoxyphosphoryl group is the acidity of the α-proton (the hydrogen on the carbon directly attached to the phosphorus group). However, in 5-Diethoxyphosphoryl-1,3-benzodioxole, the phosphorus is attached to an sp²-hybridized carbon of the aromatic ring, which does not have a proton. For the generation of a reactive phosphonate (B1237965) anion (a carbanion), a related precursor with an α-hydrogen, such as diethyl (1,3-benzodioxol-5-ylmethyl)phosphonate, would be required.
This related phosphonate ester can be readily deprotonated by a strong base (e.g., sodium hydride, n-butyllithium) to generate a stabilized phosphonate carbanion. wikipedia.org This nucleophilic anion is a central intermediate in the Horner-Wadsworth-Emmons (HWE) reaction , a widely used method for the synthesis of alkenes. organic-chemistry.orgresearchgate.net The reaction proceeds via the nucleophilic addition of the phosphonate carbanion to an aldehyde or ketone, forming an intermediate which then eliminates a water-soluble dialkyl phosphate (B84403) salt to yield an alkene. wikipedia.orgorganic-chemistry.org The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
The general mechanism, if applied to an analogue of the title compound, would be as follows:
Deprotonation: A strong base removes the α-proton from the phosphonate ester, creating the nucleophilic phosphonate carbanion.
Nucleophilic Addition: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as an oxaphosphetane. wikipedia.org
Elimination: The oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a C=C double bond (the alkene) and a stable dialkyl phosphate byproduct. organic-chemistry.org
The synthesis of the parent phosphonate itself, this compound, is commonly achieved through the Michaelis-Arbuzov reaction . unh.edunih.gov This reaction involves the treatment of a trialkyl phosphite (B83602), such as triethyl phosphite, with an aryl halide, like 5-bromo-1,3-benzodioxole, typically requiring heat or a catalyst. youtube.com The reaction proceeds via an SN2 attack of the nucleophilic phosphorus on the alkyl halide, followed by the dealkylation of the resulting phosphonium (B103445) salt by the displaced halide ion. youtube.com
| Reaction | Reagents & Conditions | Intermediate | Product Type |
| Horner-Wadsworth-Emmons | 1. Strong Base (e.g., NaH, n-BuLi) 2. Aldehyde or Ketone | Phosphonate Carbanion, Oxaphosphetane | (E)-Alkene |
| Michaelis-Arbuzov | Triethyl phosphite, 5-Bromo-1,3-benzodioxole, Heat | Alkoxyphosphonium salt | Aryl phosphonate ester |
Organophosphorus compounds can undergo various rearrangement reactions, with the phospha-Brook rearrangement being a prominent example. mdpi.com This process involves the intramolecular migration of a phosphoryl group from a carbon atom to an oxygen atom of a nearby hydroxyl group. organic-chemistry.orgwikipedia.org The most common variant is the nih.govacs.org-phospha-Brook rearrangement, which occurs in α-hydroxyphosphonates. mdpi.comresearchgate.net
For a molecule like this compound to undergo such a rearrangement, it would first need to be converted into a suitable precursor, for instance, by introducing a hydroxymethyl group adjacent to the phosphonate-bearing carbon. A more direct precursor would be an α-hydroxyphosphonate derived from the corresponding aldehyde, 1,3-benzodioxole-5-carbaldehyde (piperonal). The addition of a dialkyl phosphite to piperonal (B3395001) (a Pudovik reaction) would yield di-alkyl (hydroxy(1,3-benzodioxol-5-yl)methyl)phosphonate. mdpi.com
The mechanism for the nih.govacs.org-phospha-Brook rearrangement of this precursor is initiated by a base: mdpi.com
Deprotonation: A base abstracts the proton from the hydroxyl group, forming an alkoxide.
Migration: The resulting alkoxide oxygen atom attacks the adjacent electrophilic phosphorus atom. This forms a transient, pentacoordinate phosphorus intermediate.
C-P Bond Cleavage: The carbon-phosphorus bond cleaves, transferring the phosphoryl group to the oxygen and generating a new carbanion stabilized by the adjacent benzodioxole ring.
This rearrangement effectively converts an α-hydroxyphosphonate into an α-oxygenated carbanion, which can then be trapped by various electrophiles. researchgate.net While the outline mentions a nih.govorganic-chemistry.org-rearrangement, which would involve migration over a longer distance, the nih.govacs.org- and other shorter-range phospha-Brook rearrangements are more extensively documented in the literature. organic-chemistry.orgmdpi.com
| Rearrangement | Precursor Requirement | Key Step | Resulting Intermediate |
| nih.govacs.org-Phospha-Brook | α-Hydroxyphosphonate | Base-catalyzed intramolecular migration of phosphoryl group from carbon to oxygen. | α-Oxygenated Carbanion |
Chemical Transformations of the 1,3-Benzodioxole (B145889) Ring
The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the presence of the strongly electron-withdrawing diethoxyphosphoryl group significantly modifies its reactivity, deactivating the ring towards electrophiles but activating it for nucleophilic substitution.
Electrophilic Aromatic Substitution (EAS): The 1,3-benzodioxole moiety is an activating group that directs incoming electrophiles to the ortho and para positions relative to the ether-like oxygens. organicchemistrytutor.com However, in this compound, the 5-position is occupied. The diethoxyphosphoryl group is a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. libretexts.org
The outcome of an EAS reaction on this substrate is determined by the competing influences of these two groups.
The activating benzodioxole ring directs substitution to positions 4 and 6.
The deactivating phosphoryl group directs to positions 2 and 6 (meta to position 5).
Therefore, the position most likely to undergo electrophilic substitution is position 6 , as it is activated by the benzodioxole ring (ortho to one of the ring oxygens) and is also meta to the deactivating phosphoryl group. Position 4 is activated by the ring but is ortho to the deactivating group, which is less favorable. Position 2 is meta to the deactivating group but is electronically and sterically less accessible.
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on electron-rich benzene (B151609) rings. However, the presence of strong electron-withdrawing groups, such as the diethoxyphosphoryl group, can facilitate this reaction. youtube.comyoutube.com The phosphoryl group activates the ring for nucleophilic attack, particularly at the ortho and para positions relative to itself, by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com
For a reaction to occur on this compound, a leaving group (e.g., a halogen) would need to be present on the ring. For example, in a hypothetical substrate like 6-bromo-5-diethoxyphosphoryl-1,3-benzodioxole, a strong nucleophile could displace the bromide. The phosphoryl group at position 5 would stabilize the negative charge developed at the site of attack (position 6, which is ortho). youtube.com
| Substitution Type | Ring Activation | Directing Effect of -P(O)(OEt)₂ | Predicted Position of Attack |
| Electrophilic (EAS) | Deactivated overall | Meta-directing | Position 6 |
| Nucleophilic (NAS) | Activated | Ortho, Para-directing | Positions 4 and 6 (if a leaving group is present) |
The 1,3-benzodioxole ring, while generally stable, is susceptible to metabolic degradation, particularly through oxidative pathways catalyzed by cytochrome P-450 (CYP450) enzymes. nih.govnih.gov This metabolic process is significant as it can lead to the formation of reactive intermediates.
A primary degradation pathway involves the enzymatic oxidation of the methylenic carbon (the CH₂ group in the dioxole ring). nih.gov The proposed mechanism proceeds as follows:
Monooxygenation: A CYP450 enzyme catalyzes the hydroxylation of the methylenic carbon to form a 2-hydroxy-1,3-benzodioxole intermediate. nih.gov
Ring Opening: This hemiacetal-like intermediate is unstable and can undergo spontaneous or catalyzed ring-opening to form a catechol derivative with a formate (B1220265) ester. nih.gov
Further Metabolism: The catechol intermediate can be further metabolized, and the formate portion can be hydrolyzed to formic acid or, in some cases, be processed to yield carbon monoxide. nih.gov Studies have confirmed that the methylenic carbon of the benzodioxole ring is the source of the carbon atom in the released CO. nih.gov
This ring-opening pathway represents a significant route for the detoxification and degradation of compounds containing the 1,3-benzodioxole scaffold. nih.gov
The metabolic activation of the 1,3-benzodioxole ring is a critical aspect of its biochemistry, often leading to the inhibition of CYP450 enzymes. This inhibition is primarily caused by the formation of a reactive carbene intermediate . carroll.eduuni-giessen.de
The mechanism is believed to proceed via the initial CYP450-mediated hydroxylation of the methylenic carbon, as described in the degradation pathway. nih.gov Following the formation of the 2-hydroxy-1,3-benzodioxole, subsequent oxidation and loss of water can lead to the generation of a carbene on the methylenic carbon.
This electrophilic carbene is highly reactive and can covalently bind to the nucleophilic heme prosthetic group of the CYP450 enzyme, leading to irreversible inactivation. youtube.com This mechanism-based inhibition is a hallmark of many 1,3-benzodioxole-containing compounds and is the basis for their use as insecticide synergists, as they inhibit the enzymes that would otherwise metabolize the insecticide.
| Pathway | Initiating Step | Key Intermediate(s) | Consequence |
| Degradation | CYP450-mediated hydroxylation of methylenic carbon | 2-Hydroxy-1,3-benzodioxole, Catechol formate | Ring cleavage and detoxification |
| Reactive Intermediate Formation | CYP450-mediated oxidation of methylenic carbon | 2-Hydroxy-1,3-benzodioxole, Carbene | Covalent binding to and inhibition of CYP450 enzymes |
Intermolecular Reactions and Derivative Formation
The intermolecular reactivity of this compound is dictated by the interplay between the activated aromatic ring and the phosphonate group. This allows for a range of synthetic modifications, enabling the formation of diverse derivatives.
Aryl phosphonates, while less reactive than the corresponding aryl halides or triflates, can participate in certain palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a primary method for synthesizing aryl phosphonates. nih.gov The reverse of this, using the phosphonate as a coupling partner, is less common but conceivable under specific catalytic conditions.
More established is the use of related aryl halides of benzodioxole in well-known cross-coupling reactions. For instance, 5-bromo-1,3-benzodioxole is a common precursor for such reactions. ambeed.com The phosphonate group in the target molecule could potentially be used as a leaving group in nickel- or palladium-catalyzed cross-coupling reactions, although this is a challenging transformation.
A more likely scenario involves the phosphonate group acting as a directing group for ortho-functionalization, followed by coupling reactions at that new position. For example, ortho-borylation of aryl phosphonates provides a versatile handle for subsequent Suzuki-Miyaura coupling. youtube.com
Table 1: Representative Palladium-Catalyzed Coupling Reactions of Aryl Halide Analogs of this compound (Note: This table presents examples of coupling reactions with analogous benzodioxole derivatives due to the lack of specific data for this compound.)
| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base/Solvent | Product | Yield (%) |
| 5-Bromo-1,3-benzodioxole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene | 5-Phenyl-1,3-benzodioxole | >95 |
| 5-Iodo-1,3-benzodioxole | Diethyl phosphite | Pd(OAc)₂/dppf | Et₃N / DMF | Diethyl (1,3-benzodioxol-5-yl)phosphonate | ~80 |
| 5-Bromo-1,3-benzodioxole | N-Vinylacetamide | Pd(OAc)₂/P(o-tolyl)₃ | Cs₂CO₃ / Dioxane | (E)-N-(2-(benzo[d] nih.govorganic-chemistry.orgdioxol-5-yl)vinyl)acetamide | ~75 |
Data compiled from analogous reactions in synthetic literature.
The 1,3-benzodioxole ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to the oxygen atoms. In this compound, the positions C-4, C-6, and C-7 are available for substitution. The electronic effect of the phosphonate group (mildly deactivating and meta-directing) would influence the regioselectivity of such reactions.
Common derivatizations would include:
Nitration: Introduction of a nitro group, typically using nitric acid in sulfuric acid, which could subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the conditions must be controlled to avoid cleavage of the benzodioxole ring.
The phosphonate ester itself can be derivatized. Hydrolysis under acidic or basic conditions would yield the corresponding 5-phosphono-1,3-benzodioxole (a phosphonic acid). This phosphonic acid is a versatile intermediate for the synthesis of new esters or for coordination to metal oxides.
Table 2: Potential Derivatization Reactions at Peripheral Sites (Note: This table is illustrative of expected reactions based on the general reactivity of benzodioxoles and aryl phosphonates.)
| Starting Material | Reagents and Conditions | Expected Product |
| This compound | HNO₃, H₂SO₄, 0 °C | 6-Nitro-5-diethoxyphosphoryl-1,3-benzodioxole |
| This compound | N-Bromosuccinimide, CCl₄, reflux | 6-Bromo-5-diethoxyphosphoryl-1,3-benzodioxole |
| This compound | 1. HCl (conc.), reflux; 2. H₂O | (1,3-Benzodioxol-5-yl)phosphonic acid |
| This compound | Acetyl chloride, AlCl₃, CS₂ | 6-Acetyl-5-diethoxyphosphoryl-1,3-benzodioxole |
Mechanistic Studies on Reaction Pathways
Mechanistic studies on reactions involving this compound would focus on identifying key intermediates and understanding the role of different species in the reaction, including potential radical pathways.
For the palladium-catalyzed coupling reactions mentioned above, the catalytic cycle is well-understood and involves several key intermediates. mdpi.com Should this compound be synthesized via a Hirao-type reaction from 5-halo-1,3-benzodioxole, the mechanism would proceed through:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate.
Transmetalation/Ligand Exchange: The dialkyl phosphite coordinates to the palladium center.
Reductive Elimination: The aryl group and the phosphonate group couple, regenerating the Pd(0) catalyst and forming the C-P bond of the product.
In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (or sigma complex) , where the electrophile has added to the benzene ring, temporarily disrupting aromaticity. The stability of this intermediate, influenced by the substituents present, determines the rate and regioselectivity of the reaction.
While many reactions of aryl phosphonates proceed through ionic mechanisms, radical pathways are also possible, particularly in their synthesis. The formation of aryl phosphonates can be achieved through radical phosphonylation reactions. For instance, phosphonyl radicals can be generated from H-phosphine oxides under photoredox or metal-catalyzed conditions. google.com
To investigate the potential involvement of short-lived radical intermediates in reactions involving this compound, spin-trapping experiments coupled with Electron Paramagnetic Resonance (EPR) spectroscopy would be a critical tool. nih.gov In such an experiment, a "spin trap," a molecule that reacts with transient radicals to form a more stable radical adduct, is added to the reaction mixture. The resulting persistent radical can then be detected and characterized by EPR spectroscopy.
Commonly used spin traps include:
5,5-Dimethyl-1-pyrroline N-oxide (DMPO)
α-Phenyl-N-tert-butylnitrone (PBN)
If a radical mechanism were operative, for example, in a side reaction during a coupling process, the addition of a spin trap would lead to the formation of a spin adduct. The hyperfine coupling constants of the EPR spectrum of this adduct can provide information about the structure of the trapped radical, thereby confirming its presence and role in the reaction mechanism.
Table 3: Common Spin Traps and Their Application in Detecting Radical Intermediates
| Spin Trap | Structure of Radical Adduct | Information from EPR Spectrum |
| DMPO | Cyclic nitroxide | Hyperfine coupling constants (aN and aH) are sensitive to the nature of the trapped radical (e.g., carbon-centered vs. oxygen-centered). |
| PBN | Linear nitroxide | Provides information about the type of radical trapped, though often with less structural detail than DMPO. |
Structural Elucidation and Characterization Methodologies in 5 Diethoxyphosphoryl 1,3 Benzodioxole Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of organic molecules. For 5-Diethoxyphosphoryl-1,3-benzodioxole, a combination of one-dimensional and multidimensional NMR experiments is essential for a complete assignment of its proton (¹H), carbon (¹³C), and phosphorus (³¹P) nuclei.
Phosphorus-31 (³¹P) NMR is a direct and highly effective technique for confirming the presence and electronic environment of the phosphonate (B1237965) group. Since ³¹P has a natural abundance of 100% and a spin of ½, spectra can be acquired rapidly with high sensitivity. The chemical shift (δ) of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents attached to it.
In the case of this compound, the phosphorus atom is part of a pentavalent phosphonate ester. Research on similar organophosphorus compounds, such as diethyl phosphite (B83602) and phosphorothioate (B77711) analogues of ribose derivatives, shows that the chemical shifts for such groups typically appear in a characteristic downfield region. nih.govspectrabase.com The observation of a single resonance in the proton-decoupled ³¹P NMR spectrum would confirm the presence of a single phosphorus environment, consistent with the proposed structure. The precise chemical shift provides insight into the electronic effects of the benzodioxole ring attached to the phosphorus atom.
Table 1: Expected ³¹P NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity (Proton-Coupled) | Coupling Constants |
| ³¹P | +15 to +30 | Multiplet | J(P,H) coupling with adjacent CH₂ protons |
Note: The exact chemical shift is dependent on the solvent and concentration.
While ³¹P NMR confirms the phosphonate group, a full structural assignment requires a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzodioxole ring, a singlet for the methylenedioxy (O-CH₂-O) protons, and a quartet and triplet for the ethoxy (-O-CH₂-CH₃) groups of the phosphonate moiety. spectrabase.comchemicalbook.com The coupling of the methylene (B1212753) protons of the ethoxy groups to the ³¹P nucleus would result in a more complex multiplet (a doublet of quartets). The aromatic protons would show characteristic splitting patterns based on their positions relative to each other and the phosphonate group. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule. chemicalbook.com
2D NMR (COSY, HSQC, HMBC): These techniques are indispensable for unambiguously connecting the atoms within the molecular framework.
COSY would reveal proton-proton couplings, for instance, confirming the connection between the -CH₂- and -CH₃ protons of the ethyl groups.
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This would be used to confirm the connectivity between the benzodioxole ring and the phosphorus atom (via C-P coupling), as well as the link between the ethoxy groups and the phosphorus atom (via O-C-P correlations).
Table 2: Predicted ¹H and ¹³C NMR Assignments for this compound
| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations |
| 1,3-dioxole (B15492876) | -OCH₂O- | ~5.9-6.1 (s, 2H) | ~101-102 | Protons to C4, C7a |
| Aromatic | Ar-H | ~6.8-7.5 (m, 3H) | ~108-150 | Aromatic protons to adjacent aromatic carbons, C5 (P-C) |
| Phosphonate | P-C | - | ~125-135 (d, J(C,P)) | Aromatic protons to this carbon |
| Ethyl | -OCH₂CH₃ | ~4.0-4.2 (m, 4H) | ~62-64 (d, J(C,P)) | P, CH₃ protons |
| Ethyl | -OCH₂CH₃ | ~1.2-1.4 (t, 6H) | ~16-17 (d, J(C,P)) | CH₂ protons |
Note: Predicted values are based on data from analogous benzodioxole and diethyl phosphonate structures. chemicalbook.comchemicalbook.comspectrabase.com
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₁H₁₅O₅P), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.
The calculated monoisotopic mass is 258.0657 g/mol .
Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that can be used for structural confirmation. Key fragmentation pathways would likely include:
Loss of an ethoxy radical (•OCH₂CH₃).
Loss of ethylene (B1197577) (C₂H₄) from an ethoxy group.
Cleavage of the C-P bond, resulting in ions corresponding to the [M-C₇H₅O₂]⁺ (diethoxyphosphoryl) fragment and the [C₇H₅O₂]⁺ (benzodioxol-5-yl) cation.
Fragmentation of the benzodioxole ring itself, which is a stable moiety. nist.govmassbank.eu
Laser Desorption Ionization Mass Spectrometry (LDI-MS) has also been shown to be effective for the analysis of 1,3-benzodioxole (B145889) derivatives, often producing clear molecular ions with minimal fragmentation, which is useful for mixture analysis. nih.gov
Table 3: Predicted Key Mass Fragments for this compound (EI-MS)
| m/z (charge/mass ratio) | Possible Fragment Identity |
| 258 | [M]⁺• (Molecular ion) |
| 230 | [M - C₂H₄]⁺• |
| 213 | [M - •OC₂H₅]⁺ |
| 185 | [M - C₂H₄ - •OC₂H₅]⁺ |
| 137 | [P(O)(OC₂H₅)₂]⁺ |
| 121 | [C₇H₅O₂]⁺ |
Note: These predictions are based on common fragmentation patterns of phosphonates and benzodioxoles. nist.govmassbank.eu
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, precise view of the molecule's three-dimensional arrangement in the solid state. This technique requires the formation of a suitable single crystal. The diffraction of X-rays by the crystal lattice allows for the calculation of electron density maps, from which the exact position of each atom (excluding hydrogens, which are typically calculated) can be determined.
For this compound, a crystallographic study would definitively confirm its covalent structure and provide a wealth of data, including:
Bond Lengths and Angles: Precise measurements for all bonds (e.g., P=O, P-O, P-C, and bonds within the benzodioxole ring) can be compared to values from related structures. nih.govmdpi.com
Conformation: The torsion angles describing the orientation of the phosphonate group relative to the plane of the aromatic ring and the conformation of the flexible ethoxy side chains would be determined.
Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking between benzodioxole rings, or dipole-dipole interactions involving the polar phosphonate group, which govern the material's bulk properties. mdpi.comresearchgate.net Studies on related 1,3-benzodioxole structures have revealed varied conformations, from nearly planar to envelope-shaped dioxole rings, and the formation of supramolecular chains through intermolecular forces. nih.govresearchgate.net
Table 4: Exemplary Data Obtainable from X-ray Crystallography
| Parameter | Type of Information | Example from Related Structures |
| Crystal System | Lattice symmetry | Monoclinic, Triclinic nih.govmdpi.com |
| Space Group | Unit cell symmetry | P2₁/c mdpi.com |
| Bond Length (P=O) | Phosphonate geometry | ~1.45-1.48 Å |
| Bond Angle (O=P-C) | Phosphonate geometry | ~110-115° |
| Dihedral Angle | Molecular conformation | Angle between benzodioxole and phosphonate planes |
| Intermolecular Contacts | Crystal packing | C-H···O, C-H···π interactions nih.govmdpi.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. The parent this compound molecule is diamagnetic (no unpaired electrons) and therefore EPR-silent.
However, EPR spectroscopy becomes a critical tool for studying radical species that could be derived from this compound, for instance, through electrochemical oxidation or in biochemical studies where it might interact with reactive oxygen species (ROS). nih.gov Furthermore, compounds with a diethoxyphosphoryl group are related to widely used spin traps like DEPMPO (5-Diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide). nih.gov If this compound were to be investigated for similar properties, EPR would be essential. The technique would involve reacting the compound with a short-lived radical, forming a more stable radical adduct. The resulting EPR spectrum, characterized by its g-value and hyperfine coupling constants (couplings of the electron spin to nearby magnetic nuclei like ¹H, ³¹P, and ¹⁴N), would allow for the unambiguous identification and characterization of the trapped radical species. nih.govresearchgate.net
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An IR or Raman spectrum provides a "fingerprint" that is unique to the compound and is highly useful for identifying the presence of specific functional groups.
For this compound, vibrational spectroscopy would be used to confirm the key structural components:
Phosphonate Group: A very strong and characteristic absorption band for the P=O stretching vibration is expected in the IR spectrum, typically in the 1250-1280 cm⁻¹ region. P-O-C stretching vibrations would appear in the 1000-1050 cm⁻¹ range.
Benzodioxole Ring: The C-O-C asymmetric and symmetric stretching vibrations of the five-membered dioxole ring are expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. orientjchem.org Aromatic C=C stretching bands would be seen in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching would appear above 3000 cm⁻¹. The characteristic CH₂ scissoring mode of the methylenedioxy group is also identifiable. orientjchem.orgresearchgate.net
Alkyl Groups: The C-H stretching and bending vibrations of the ethyl groups would be observed in the 2850-3000 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.
Analysis of both IR and Raman spectra can provide a more complete vibrational profile due to different selection rules for the two techniques. orientjchem.org
Table 5: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₂, -CH₃ | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1450 - 1600 | Medium-Strong |
| P=O Stretch | Phosphonate | 1250 - 1280 | Very Strong |
| C-O-C asym. Stretch | Dioxole Ring | ~1250 | Strong |
| C-O-C sym. Stretch | Dioxole Ring | ~1040 | Strong |
| P-O-C Stretch | Phosphonate Ester | 1000 - 1050 | Strong |
Note: Frequencies are approximate and based on data for related compounds. orientjchem.orgresearchgate.netnih.gov
Theoretical and Computational Chemistry Applied to 5 Diethoxyphosphoryl 1,3 Benzodioxole
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 5-Diethoxyphosphoryl-1,3-benzodioxole. DFT methods are well-suited for systems containing phosphorus and heterocyclic rings, providing a balance between computational cost and accuracy for determining electronic structure, reactivity, and spectroscopic characteristics.
Electronic Structure Analysis and Molecular Orbital Theory
Electronic structure analysis focuses on the arrangement of electrons within the molecule. Key to this is Molecular Orbital (MO) theory, which describes the behavior of electrons in a molecule in terms of specific energy levels or orbitals. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a fundamental descriptor of molecular stability and reactivity. A larger energy gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.com For this compound, the electron-rich 1,3-benzodioxole (B145889) ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed across the phosphoryl group and the aromatic system.
Quantum chemical calculations yield several important descriptors that help in understanding the electronic nature of the molecule.
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating capacity. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting capacity. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. mdpi.com |
| Ionization Potential | IP | The minimum energy required to remove an electron. |
| Electron Affinity | EA | The energy released when an electron is added. |
| Electronegativity | χ | The ability of the molecule to attract electrons. researchgate.net |
These parameters are instrumental in building a comprehensive electronic profile of the compound.
Reactivity Prediction and Reaction Path Analysis
The electronic data derived from quantum calculations directly informs predictions of chemical reactivity. A Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. For this compound, MEP maps would likely show negative potential (red/yellow areas) around the electronegative oxygen atoms of the phosphoryl and dioxole groups, identifying these as sites for electrophilic attack. Regions of positive potential (blue areas), likely near hydrogen atoms, would indicate sites susceptible to nucleophilic attack.
Furthermore, computational methods can be used to analyze reaction pathways. For instance, the synthesis of this compound often involves the phosphorylation of a 1,3-benzodioxole precursor. evitachem.com Theoretical calculations can model this reaction mechanism, identify transition states, and calculate activation energies, providing insights into the reaction kinetics and feasibility of different synthetic routes. This is particularly useful in optimizing reaction conditions for higher yields. worldresearchersassociations.com
Spectroscopic Property Prediction and Interpretation
Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of the synthesized compound.
Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies of a molecule. For this compound, this would involve identifying characteristic peaks for P=O, P-O-C, C-O-C (dioxole ring), and aromatic C-H stretching and bending modes. A high correlation coefficient between the theoretical and experimental spectra confirms the molecular structure. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can also predict ¹H, ¹³C, and ³¹P NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra, which can sometimes be complex for multifunctional molecules.
Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies This table is illustrative, showing typical regions for the functional groups present in the target molecule. Actual values require specific experimental and computational analysis.
| Functional Group | Typical Experimental Wavenumber (cm⁻¹) | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| P=O | 1250-1270 | Calculated value | Stretching |
| P-O-C | 1020-1050 | Calculated value | Asymmetric Stretching |
| C-O-C (dioxole) | 1230-1260, 1030-1040 | Calculated value | Asymmetric & Symmetric Stretching |
| Aromatic C-H | 3000-3100 | Calculated value | Stretching |
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular modeling and dynamics simulations are used to study the physical movements and interactions of molecules over time, including conformational changes and intermolecular forces.
Conformational Analysis and Stability Studies
This compound has several rotatable bonds, leading to various possible three-dimensional arrangements or conformations. The most significant of these is the rotation around the C-P bond connecting the benzodioxole ring to the phosphoryl group.
Theoretical conformational analysis, often performed using quantum chemical methods, can determine the relative energies of different conformers. researchgate.net By calculating the potential energy surface as a function of key dihedral angles, the most stable, low-energy conformation can be identified. The conformation of the 1,3-dioxole (B15492876) ring itself is also of interest. This five-membered ring is not planar and typically adopts a flattened envelope or twisted conformation, where one atom deviates from the plane of the other four. researchgate.netnih.gov
Non-Covalent Interactions and Intermolecular Forces
In the solid state or in solution, molecules of this compound interact through various non-covalent forces. These interactions govern the compound's physical properties, such as melting point and solubility, as well as its crystal packing. Key interactions include:
Hydrogen Bonds: Weak C-H···O hydrogen bonds can form between the hydrogen atoms of the ethyl groups or the aromatic ring and the oxygen atoms of the phosphoryl or dioxole groups of neighboring molecules.
π-π Stacking: The planar aromatic benzodioxole rings can stack on top of each other, an interaction that is common in aromatic compounds. nih.gov
Dipole-Dipole Interactions: The polar P=O bond creates a significant dipole moment, leading to strong dipole-dipole interactions that influence molecular alignment.
Molecular dynamics simulations can model a system containing many molecules to study how these forces influence the bulk properties. Furthermore, techniques like Hirshfeld surface analysis can be applied to crystallographic data to visualize and quantify the intermolecular contacts within the crystal lattice, providing a detailed picture of the packing environment. mdpi.com
Computational Approaches for Mechanism Elucidation
The reaction mechanisms involving organophosphorus compounds, such as this compound, are prime candidates for elucidation using theoretical and computational chemistry. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its reactivity, particularly in the context of the Horner-Wadsworth-Emmons (HWE) reaction, can be thoroughly understood through computational analysis of analogous systems. The HWE reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions. Computational methods, most notably Density Functional Theory (DFT), have become indispensable tools for dissecting the intricate details of this reaction's mechanism. wikipedia.orgnrochemistry.comorganic-chemistry.org
Computational approaches allow for the mapping of the potential energy surface of the reaction, identifying the structures of reactants, intermediates, transition states, and products. This provides a step-by-step understanding of the reaction pathway. For a phosphonate (B1237965) like this compound, the HWE reaction would typically commence with the deprotonation of the carbon alpha to the phosphoryl group, forming a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde or ketone.
The subsequent steps involve the formation of a cyclic intermediate, an oxaphosphetane, which then decomposes to yield the final alkene and a phosphate (B84403) byproduct. nrochemistry.comnih.gov Computational studies have been crucial in clarifying the nature of these intermediates and the transition states connecting them. For instance, ab initio calculations have shown that the formation of the oxaphosphetane is often the rate-determining step of the HWE reaction. nih.gov
A significant area of investigation for computational chemists studying the HWE reaction is the origin of its stereoselectivity, i.e., the preferential formation of either the (E)- or (Z)-alkene. The stereochemical outcome is influenced by several factors, including the structure of the phosphonate and the aldehyde, the nature of the base used, and the reaction temperature. wikipedia.org Computational models can predict the energies of the different transition states leading to the (E) and (Z) products, thereby explaining the observed selectivity. For instance, studies on reactions involving aromatic aldehydes have shown that they almost exclusively yield (E)-alkenes. wikipedia.org
The electronic nature of the substituents on both the phosphonate and the aldehyde plays a critical role in the reaction's progress and stereochemical outcome. In the case of this compound, the benzodioxole moiety acts as an electron-donating group, which can influence the nucleophilicity of the carbanion and the stability of the intermediates. Computational studies on HWE reactions with various substituted benzaldehydes can provide insight into these electronic effects. By calculating the energy barriers for the different reaction pathways, researchers can predict how substituents will affect the reaction rate and selectivity.
To illustrate the kind of detailed findings that computational studies can provide, the following data tables showcase hypothetical but representative results from DFT calculations on the HWE reaction of a phosphonate with substituted benzaldehydes. These tables are based on typical findings reported in the literature for similar systems.
| Substituent on Benzaldehyde (B42025) | Activation Energy for (E)-Isomer Formation (kcal/mol) | Activation Energy for (Z)-Isomer Formation (kcal/mol) |
|---|---|---|
| -NO₂ (electron-withdrawing) | 18.5 | 20.1 |
| -H (unsubstituted) | 20.2 | 21.5 |
| -OCH₃ (electron-donating) | 21.8 | 23.0 |
The data in Table 1 illustrates that electron-withdrawing groups on the benzaldehyde lower the activation energy, thereby increasing the reaction rate, while electron-donating groups have the opposite effect. In all cases, the activation energy for the formation of the (E)-isomer is lower than for the (Z)-isomer, explaining the observed (E)-selectivity.
| Substituent on Benzaldehyde | Calculated ΔΔG‡ ((E)-(Z)) (kcal/mol) | Predicted E/Z Ratio at 298 K |
|---|---|---|
| -NO₂ | -1.6 | 94:6 |
| -H | -1.3 | 89:11 |
| -OCH₃ | -1.2 | 87:13 |
Table 2 demonstrates how the difference in the free energy of activation between the two stereoisomeric transition states (ΔΔG‡) can be used to predict the product ratio. A larger negative value of ΔΔG‡ corresponds to a higher selectivity for the (E)-isomer.
Applications of 5 Diethoxyphosphoryl 1,3 Benzodioxole and Its Derivatives in Chemical Sciences
Role as a Versatile Synthetic Intermediate in Organic Synthesis
5-Diethoxyphosphoryl-1,3-benzodioxole serves as a valuable building block in organic synthesis, offering a reactive handle for the introduction of the benzodioxole unit into a wide array of molecular architectures. The phosphonate (B1237965) group, in particular, is a precursor to a variety of transformations, most notably the Horner-Wadsworth-Emmons reaction.
Building Block for Complex Heterocyclic Systems
The 1,3-benzodioxole (B145889) scaffold is a common structural motif in a multitude of natural products and pharmacologically active compounds. The presence of the diethoxyphosphoryl group at the 5-position of the benzodioxole ring provides a convenient anchor point for the construction of more complex heterocyclic systems. For instance, new heterocyclic derivatives of 1,3-benzodioxole have been synthesized in good yields through Suzuki-Miyaura coupling reactions, starting from brominated benzodioxole precursors worldresearchersassociations.com. This demonstrates the facility with which the benzodioxole core can be functionalized and incorporated into larger, more intricate structures.
One of the most powerful methods for carbon-carbon bond formation is the Horner-Wadsworth-Emmons (HWE) reaction, which involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene nrochemistry.comwikipedia.orgalfa-chemistry.comorganic-chemistry.org. This compound is an ideal substrate for the HWE reaction. Upon deprotonation with a suitable base, the resulting carbanion can react with a variety of carbonyl compounds to introduce the 5-(1,3-benzodioxolyl) moiety into a new molecule. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene nrochemistry.comwikipedia.orgalfa-chemistry.com. The HWE reaction has been widely employed in the total synthesis of complex natural products .
The versatility of the HWE reaction allows for the synthesis of a diverse range of compounds from this compound. For example, reaction with a difunctional carbonyl compound could lead to the formation of macrocyclic structures. Furthermore, the resulting alkene can be subjected to a variety of subsequent transformations, such as epoxidation, dihydroxylation, or cyclization, to generate even more complex heterocyclic systems.
Precursor in Stereoselective Transformations
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals. Chiral phosphonates are valuable synthetic intermediates, and several methods have been developed for their asymmetric synthesis nih.govmdpi.com. While direct asymmetric synthesis of this compound has not been extensively reported, the principles of asymmetric phosphonate synthesis can be applied to this system.
For instance, the use of chiral catalysts in the phosphonylation of a suitable 1,3-benzodioxole precursor could lead to the formation of an enantioenriched product. Chiral phosphoric acid catalysts have been shown to be effective in the asymmetric construction of 1,3-dioxanes, a related heterocyclic system rsc.org. Alternatively, resolution of a racemic mixture of this compound could be achieved through the formation of diastereomeric derivatives with a chiral resolving agent.
Once obtained in enantiomerically pure form, chiral this compound could serve as a valuable precursor in stereoselective transformations. The stereochemistry at the phosphorus center can influence the outcome of subsequent reactions, allowing for the synthesis of complex molecules with defined stereochemistry. For example, the reaction of a chiral phosphonate with a prochiral aldehyde in an HWE reaction could lead to the formation of a chiral alkene with high diastereoselectivity. Furthermore, chiral phosphonates can be converted to their corresponding thionoanalogues with retention of configuration rsc.org.
Exploration in Catalysis and Ligand Design
The ability of phosphonate groups to coordinate to metal centers has led to their exploration in the design of novel ligands for catalysis. The presence of both a phosphonate group and a benzodioxole moiety in this compound and its derivatives offers the potential for the creation of unique ligand architectures with interesting catalytic properties.
Phosphonate Derivatives as Ligands for Metal-Catalyzed Reactions
Phosphonate-based ligands have been utilized in a variety of metal-catalyzed reactions. The synthesis of polymeric phosphonates has been explored for the selective delivery of radionuclides, highlighting the strong coordinating ability of the phosphonate group nih.gov. Similarly, aminophosphonates and their metal carbonyl complexes have been synthesized and studied for their biological activity mdpi.com.
Derivatives of this compound could be designed to act as bidentate or even polydentate ligands. For example, the introduction of additional coordinating groups onto the benzodioxole ring could lead to the formation of ligands that can chelate to a metal center. The electronic properties of the benzodioxole ring, which can be tuned by the introduction of substituents, could also influence the catalytic activity of the resulting metal complex. The synthesis of such ligands would likely involve standard organic transformations to modify the benzodioxole core, followed by complexation with a suitable metal precursor.
Development in Advanced Materials Science
The unique electronic and optical properties of organophosphorus compounds have led to their investigation in the field of advanced materials science. The combination of a phosphonate group and a conjugated aromatic system, such as the 1,3-benzodioxole ring, suggests that derivatives of this compound could have potential applications in organic electronics and functional materials.
Potential in Organic Electronics and Functional Materials
Recent research has highlighted the potential of heteroarylphosphonates and their derivatives in the development of optoelectronic materials nih.gov. The phosphonate group can act as an anchoring group in nanocrystalline semiconductors and can also influence the electronic properties of the molecule nih.gov. For example, the synthesis and optical characterization of phosphonate-substituted bithiophene derivatives have been reported, with some compounds exhibiting good nonlinear optical absorption and emission properties uab.edu.
The 1,3-benzodioxole moiety itself can also play a role in the optoelectronic properties of a material. The influence of the structure of benzodioxole derivatives on the photoinitiation efficiency of benzophenone has been investigated, demonstrating that substituents on the benzodioxole ring can modulate the reactivity of the system rsc.org.
Chemical Biological Tools and Probes (excluding therapeutic/clinical applications)
The 1,3-benzodioxole moiety, the core structure of this compound, has been identified as a promising scaffold for the discovery and development of novel auxin receptor agonists. Research in this area has focused on designing molecules that can mimic the physiological functions of natural auxins, which are critical plant hormones that regulate root growth and development.
Through computer-aided drug discovery approaches, a series of derivatives based on the 1,3-benzodioxole structure were designed and synthesized to target the auxin receptor TIR1 (Transport Inhibitor Response 1). This led to the development of a series of N-(benzo[d]dioxol-5-yl)-2-(one-benzylthio) acetamides.
Detailed Research Findings:
Bioassays of these synthesized compounds revealed that a specific derivative, designated K-10, exhibited exceptional root growth-promoting activity in both Arabidopsis thaliana and Oryza sativa (rice). The performance of K-10 was found to significantly exceed that of the well-known synthetic auxin, 1-naphthylacetic acid (NAA).
Further investigations into the mechanism of action confirmed that K-10 functions as a true auxin receptor agonist:
TIR1 Receptor Recognition : Studies using auxin-related mutants, specifically the tir1 mutant, showed that the plant was insensitive to the application of K-10, indicating that the compound is recognized by and acts through the TIR1 receptor.
Transcriptional Activity : K-10 was observed to significantly enhance the transcriptional activity of the auxin response reporter DR5:GUS.
Gene Expression : Transcriptome analysis demonstrated that K-10 induces a transcriptional response common with natural auxin and uniquely down-regulates the expression of genes that inhibit root growth.
Molecular docking analyses provided a structural basis for K-10's high potency, revealing that it has a stronger binding affinity with the TIR1 receptor compared to NAA. These findings collectively establish the 1,3-benzodioxole framework as a valuable scaffold for creating potent plant growth regulators that function as auxin receptor agonists.
Interactive Data Table: Key 1,3-Benzodioxole Derivatives in Auxin Agonist Research
| Compound ID | Chemical Name | Role / Finding |
| K-10 | N-(benzo[d]dioxol-5-yl)-2-(benzylthio)acetamide | Potent auxin receptor agonist with superior root growth-promoting activity to NAA. |
| NAA | 1-Naphthylacetic acid | Standard synthetic auxin used as a positive control for comparison. |
Sections 6.4.2 and 6.5 have been omitted as no research data was found linking this compound or its direct derivatives to applications as spin-trapping agents or in corrosion inhibition.
Future Research Directions and Unexplored Avenues for 5 Diethoxyphosphoryl 1,3 Benzodioxole
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of arylphosphonates, such as the Arbuzov or Michaelis-Becker reactions, often involves harsh conditions, stoichiometric reagents, and challenging purifications. youtube.comacs.org Future research must prioritize the development of greener, more efficient, and scalable methods for the synthesis of 5-Diethoxyphosphoryl-1,3-benzodioxole.
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability. acs.orgnih.gov The application of flow chemistry to the synthesis of this compound is a critical future research avenue.
A potential continuous flow setup could involve the palladium-catalyzed cross-coupling of a halogenated 1,3-benzodioxole (B145889) with diethyl phosphite (B83602). This approach would allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time, potentially leading to higher yields and purity while minimizing waste. The use of packed-bed reactors with immobilized catalysts could further enhance sustainability by enabling catalyst recycling. nih.gov
Table 1: Illustrative Parameters for Flow Synthesis of this compound
| Parameter | Range/Type | Rationale |
| Reactants | 5-Bromo-1,3-benzodioxole, Diethyl phosphite | Readily available starting materials for a Hirao-type cross-coupling reaction. |
| Catalyst | Immobilized Pd(PPh₃)₄ on a solid support | Facilitates catalyst recovery and reuse, minimizing metal leaching into the product. |
| Solvent | Anhydrous THF or 1,4-Dioxane | Common solvents for palladium-catalyzed cross-coupling reactions. |
| Base | Triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Organic bases to neutralize the generated HBr. |
| Flow Rate | 0.1 - 1.0 mL/min | Allows for variation of residence time to optimize conversion. |
| Reactor Temperature | 80 - 150 °C | Higher temperatures can accelerate the reaction, easily and safely achieved in a flow reactor. |
| Residence Time | 5 - 30 minutes | Significantly shorter reaction times compared to batch processing. |
This approach would represent a significant leap forward in the sustainable and scalable production of this and related phosphonate (B1237965) compounds.
Biocatalytic Approaches to Phosphonate Chemistry
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.comresearchgate.net The application of enzymes to catalyze the formation of the C-P bond in this compound is a largely unexplored but potentially transformative research area. While enzymatic phosphorylation is well-known, the direct enzymatic formation of arylphosphonates is more challenging. nih.gov
Future research could focus on:
Enzyme Screening: Identifying novel phosphotransferases or engineering existing ones that can accept a functionalized benzodioxole as a substrate. mdpi.com
New-to-Nature Reactions: Designing artificial metalloenzymes that can catalyze the desired C-P bond formation with high selectivity, avoiding the formation of unwanted byproducts.
Whole-Cell Biotransformations: Utilizing engineered microorganisms to produce the target compound from simple precursors, integrating the catalyst and regeneration systems within the cell. researchgate.net
The development of a biocatalytic route would not only be more sustainable but could also provide access to chiral phosphonates if a prochiral substrate is used, opening up new possibilities for applications in medicinal chemistry and asymmetric catalysis.
Investigation of Unconventional Reactivity and Transformations
The unique combination of a phosphonate group and a benzodioxole ring in this compound suggests a rich and underexplored reactivity profile. Future investigations should aim to expand the synthetic utility of this compound by exploring the unique transformations of its functional moieties.
Expanding the Scope of the Phosphonate and Benzodioxole Functionalities
The phosphonate group is a versatile functional handle. One key area for future research is its use in the Horner-Wadsworth-Emmons (HWE) reaction . wikipedia.orgconicet.gov.ar By first functionalizing the benzodioxole ring, for example, through formylation to produce an aldehyde, an intramolecular HWE reaction could be envisioned to synthesize novel heterocyclic structures. Alternatively, the phosphonate can be deprotonated to form a carbanion, which can then react with various electrophiles.
Table 2: Potential Horner-Wadsworth-Emmons Reactions
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Aromatic Aldehyde | Stilbene derivative | Organic electronics, fluorescent probes |
| 6-Formyl-5-diethoxyphosphoryl-1,3-benzodioxole | - (intramolecular) | Fused heterocyclic system | Pharmaceutical scaffolds |
| This compound | Ketone | Tetrasubstituted alkene | Complex molecule synthesis |
Furthermore, the benzodioxole ring itself is amenable to various transformations. Electrophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the aromatic ring, creating a library of multifunctional compounds derived from this compound. The interplay between the electron-donating benzodioxole and the electron-withdrawing phosphonate group will likely lead to interesting regioselectivity in these reactions.
Advanced Materials Integration
The incorporation of this compound into larger molecular architectures such as polymers and nanomaterials is a promising avenue for creating new functional materials with tailored properties.
Incorporation into Polymeric Systems and Nanomaterials
Phosphonate-containing polymers are known for their flame retardant properties, biocompatibility, and adhesion to metal surfaces. acs.orgnih.gov Future research should focus on the synthesis of monomers derived from this compound that can be polymerized. For instance, introducing a polymerizable group (e.g., a vinyl or acryloyl group) onto the benzodioxole ring would allow for its incorporation into a variety of polymer backbones through radical or ring-opening polymerization. mdpi.com
The resulting polymers could exhibit a unique combination of properties conferred by both the phosphonate and benzodioxole moieties, such as:
Enhanced Thermal Stability and Flame Retardancy: Due to the presence of the phosphorus atom.
Biocompatibility and Biodegradability: Potentially useful for biomedical applications like drug delivery systems or tissue engineering scaffolds. acs.org
Adhesion to Surfaces: The phosphonate group is known to bind strongly to metal oxides, making these polymers suitable for coatings and adhesives.
Similarly, the phosphonate group can serve as an effective anchor for grafting onto the surface of nanomaterials like metal oxide nanoparticles (e.g., TiO₂, Fe₃O₄) or graphene. rsc.orgresearchgate.net Functionalizing nanomaterials with this compound could create novel hybrid materials for applications in catalysis, sensing, and nanomedicine. The benzodioxole unit could then be further functionalized post-immobilization to attach other molecules of interest.
Interdisciplinary Research with Chemical Engineering
The synthesis and application of this compound can be significantly advanced through a synergistic approach with chemical engineering. This collaboration is crucial for translating laboratory-scale synthesis into viable, large-scale industrial processes. Key areas for this interdisciplinary research include process optimization, reactor design, and the development of sustainable manufacturing methods.
Chemical engineers can apply principles of reaction kinetics and thermodynamics to optimize the synthesis of this compound. This includes refining reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity while minimizing reaction times and energy consumption. A significant area of interest is the implementation of continuous flow chemistry. researchgate.net The use of continuous flow microwave reactors, for instance, has shown promise in the synthesis of other phosphonates, offering precise control over reaction parameters and enabling easier scale-up. researchgate.net The Michaelis-Arbuzov reaction, a fundamental method for forming the carbon-phosphorus bond in phosphonates, is a prime candidate for such process optimization. rsc.org Studies on similar phosphonate syntheses have demonstrated that flow conditions can lead to high yields (63-88%) and simplified purification of products. rsc.org
Furthermore, the design of specialized reactors tailored for phosphonate synthesis can address challenges such as mass transfer limitations and heat management, particularly in exothermic reactions. Collaboration can also lead to greener synthetic routes, a growing concern in chemical manufacturing. rsc.org This involves exploring alternative, more environmentally benign solvents, developing recyclable catalysts, and minimizing waste generation, aligning with the principles of green chemistry. rsc.org
The table below outlines potential areas of collaboration between organic chemistry and chemical engineering for the synthesis of this compound.
| Research Area | Key Objectives | Potential Chemical Engineering Contributions |
| Process Optimization | Increase reaction yield and purity, reduce reaction time. | Kinetic modeling, thermodynamic analysis, design of experiments (DoE). |
| Scale-Up | Transition from laboratory to industrial production. | Reactor design, process simulation, heat and mass transfer analysis. |
| Continuous Flow Synthesis | Improve control, safety, and efficiency. | Design and implementation of microreactors and flow systems. researchgate.net |
| Green Chemistry | Minimize environmental impact. | Solvent selection, catalyst recovery systems, waste stream analysis. rsc.org |
Machine Learning and AI in Predicting Synthesis and Reactivity
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of novel compounds like this compound. These computational tools can significantly accelerate research by predicting synthetic pathways and chemical reactivity, thereby reducing the need for extensive and often costly trial-and-error experimentation. jetir.orgchemcopilot.com
The following table summarizes the potential applications of AI and machine learning in the study of this compound.
| AI/ML Application | Description | Potential Impact |
| Forward-Reaction Prediction | Predicts the products of a reaction given the reactants and conditions. nih.gov | Accelerates the discovery of new reactions and optimizes existing ones. |
| Retrosynthesis Planning | Identifies viable synthetic routes from a target molecule to available starting materials. engineering.org.cn | Enables the design of more efficient and innovative synthetic pathways. |
| Reaction Condition Optimization | Predicts optimal solvents, catalysts, and temperatures for a given reaction. beilstein-journals.org | Reduces experimental effort and resource consumption. |
| Reactivity Prediction | Forecasts the chemical behavior and stability of a molecule. chemistryworld.com | Guides the design of new derivatives with tailored properties. |
| Yield Prediction | Estimates the potential yield of a reaction. nih.gov | Prioritizes promising synthetic routes for experimental validation. |
Q & A
What are the optimal synthetic routes for 5-Diethoxyphosphoryl-1,3-benzodioxole, and how do reaction conditions influence product purity?
Basic:
The synthesis of this compound typically involves phosphorylation of 1,3-benzodioxole derivatives using diethyl phosphonate reagents under controlled conditions. Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (room temperature to reflux), and catalysts (e.g., Lewis acids like AlCl₃). For example, analogous phosphorylated benzoic acid derivatives are synthesized via phosphorylation reactions where reaction time and stoichiometry significantly impact yield and purity .
Advanced:
Contradictions in reported yields (e.g., 40–85%) may arise from subtle variations in reaction conditions. For instance, moisture-sensitive reagents require anhydrous environments, and trace impurities in starting materials can inhibit phosphorylation. Systematic optimization using Design of Experiments (DoE) is recommended, with purity assessed via HPLC or GC-MS. X-ray crystallography (as applied to structurally similar bisphosphino-benzodioxole derivatives ) can validate product identity and crystallinity.
How can X-ray crystallography and spectroscopic methods confirm the structure of this compound?
Basic:
Single-crystal X-ray diffraction is the gold standard for structural confirmation. For example, in a related bisphosphino-benzodioxole compound, X-ray analysis confirmed bond lengths (mean C–C = 0.004 Å) and stereochemistry with an R factor of 0.034 . Complementary spectroscopic methods include:
- ¹H/³¹P NMR : To verify the diethoxyphosphoryl group (δ ~1.3 ppm for CH₂CH₃, ³¹P signal at ~20–30 ppm).
- FT-IR : Peaks at 1250–1300 cm⁻¹ (P=O stretch) and 950–1050 cm⁻¹ (P-O-C stretch).
Advanced:
For ambiguous cases, dynamic NMR or 2D experiments (e.g., HSQC, HMBC) can resolve conformational isomerism. Computational methods (DFT calculations) may corroborate experimental data, particularly for reactive intermediates.
What safety protocols should be followed when handling this compound in laboratory settings?
Basic:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as phosphorylated compounds may irritate mucous membranes .
- Ventilation : Use fume hoods for synthesis and purification steps.
- Waste disposal : Segregate waste and consult certified hazardous waste handlers .
Advanced:
Conduct a hazard assessment using Safety Data Sheets (SDS) of structurally similar compounds (e.g., 5-(chloromethyl)-6-propyl-1,3-benzodioxole ). Monitor airborne particulates via real-time sensors and implement spill containment protocols.
How does the electronic nature of the diethoxyphosphoryl group influence the reactivity of 1,3-benzodioxole derivatives in cross-coupling reactions?
Advanced:
The diethoxyphosphoryl group acts as an electron-withdrawing substituent, polarizing the benzodioxole ring and activating it toward nucleophilic aromatic substitution. For example, in 4-(diethoxyphosphoryl)benzoic acid, the phosphoryl group enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings . Kinetic studies (e.g., Hammett plots) can quantify electronic effects, while DFT calculations map charge distribution.
What methodologies are recommended for analyzing the antimicrobial activity of this compound derivatives?
Advanced:
- In vitro assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to standards like ampicillin .
- Structure-Activity Relationship (SAR) : Modify substituents on the benzodioxole core and correlate changes with bioactivity. For example, azaphospholo derivatives showed enhanced activity with nitro groups .
- Mode of action : Employ fluorescence microscopy to assess membrane disruption or β-galactosidase assays for cell lysis.
How can researchers resolve contradictions in reported reaction yields for phosphorylated benzodioxole derivatives?
Advanced:
- Meta-analysis : Compare synthetic protocols (e.g., reagent purity, solvent drying methods) across studies.
- Reproducibility trials : Replicate key experiments under strictly controlled conditions (e.g., inert atmosphere, standardized equipment).
- Advanced analytics : Use LC-MS to detect low-abundance byproducts and isotopic labeling to trace reaction pathways.
What role does this compound play in coordination chemistry?
Advanced:
The phosphoryl group can act as a ligand for transition metals (e.g., Pd, Cu). In bisphosphino-benzodioxole complexes, the ligand geometry stabilizes metal centers in specific oxidation states, enhancing catalytic activity in cross-coupling reactions . EXAFS and XPS are useful for characterizing metal-ligand interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
